1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

説明

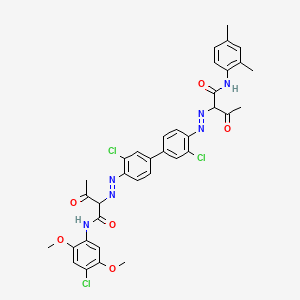

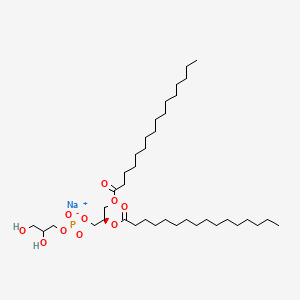

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid . It contains the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .

Synthesis Analysis

A procedure for the small-scale chemical synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPL) has been reported . Under optimal conditions, 36% of the sn-glycero-3-phosphocholine was converted to DPL .Molecular Structure Analysis

The molecular formula of DPPG is C38H74NaO10P . It is a phospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site .Chemical Reactions Analysis

UV damage to DPPG, an important component of cell membranes, has been investigated . The study found that DPPG specifically provides protection against infection by vaccinia virus when incorporated in small unilamellar vesicles .Physical And Chemical Properties Analysis

DPPG is a semisynthetic compound with a molecular weight of 744.95 g/mol . It is available in powder form and is stored at -20°C . The compound has a linear formula of C38H74O10PNa .科学的研究の応用

Structural Analysis of Bilayers : A study by Wohlgemuth, Waespe‐Šarčevic̀, and Seelig (1980) explored the structural properties of the phosphoglycerol polar head group in bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol, using deuterium and phosphorus-31 nuclear magnetic resonance. This research provides insights into the molecular motions and orientations in lipid bilayers, relevant for understanding cell membrane dynamics and drug delivery systems (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).

Synthesis Research : Aneja and Davies (1974) investigated the formation of 1,3-diacylglycerol-2-phosphates in reactions involving 1,2-dipalmitoyl-3-iodoeoxy-rac-glycerol. This work is significant for understanding the synthesis of glycerol-phosphate derivatives, which have implications in biochemistry and pharmaceuticals (Aneja & Davies, 1974).

Interactions with Block Copolymers : Romão, Martinho, and Silva (2014) studied the interaction of poly(N,N-dimethylacrylamide)-b-poly(N,N-diethylacrylamide) with 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) at the air-water interface. This research is pertinent for the development of new materials and interfaces, particularly in nanotechnology and biomedical applications (Romão, Martinho, & Silva, 2014).

Drug Interaction Studies : The interaction of bacitracin with cell membrane models, including 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), was investigated by Rodrigues and Caseli (2017). Such studies are crucial for understanding how drugs interact with cell membranes, influencing the development of more effective pharmaceuticals (Rodrigues & Caseli, 2017).

Liposome Research : Holden, Watkins, and White (2012) used the resistive-pulse method to study multilamellar liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol). This research is significant for the development of drug delivery systems and understanding the behavior of liposomes in various conditions (Holden, Watkins, & White, 2012).

作用機序

Target of Action

DPPG (Sodium), also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a phospholipid that primarily targets the formation of micelles, liposomes, and other types of artificial membranes . These structures are crucial in various biological and pharmaceutical applications, including drug delivery systems .

Mode of Action

The interaction of DPPG (Sodium) with its targets involves the insertion of the long-chain (16:0) palmitic acid at the sn-1 and sn-2 positions of the glycerol backbone . This configuration allows DPPG (Sodium) to integrate into lipid bilayers, contributing to the stability and functionality of the resulting micelles or liposomes .

Biochemical Pathways

Its role in the formation of micelles and liposomes suggests it may influence lipid metabolism and membrane-related processes .

Pharmacokinetics

Its use in liposome formation implies that its bioavailability and distribution may be significantly influenced by the characteristics of the liposomal delivery system .

Result of Action

The primary result of DPPG (Sodium)'s action is the formation of stable micelles, liposomes, and other artificial membranes . These structures can encapsulate and deliver drugs, enhancing their therapeutic efficacy and reducing off-target effects .

Action Environment

The action of DPPG (Sodium) can be influenced by environmental factors such as temperature and the presence of other lipids or substances . For instance, the roughness of the surface onto which the liposomes are adsorbed can affect the integrity of the liposomes

特性

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWIWSHBGAIIMV-ODZMYOIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173907 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |

CAS RN |

200880-41-7 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)